6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile
Overview
Description
“6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1311318-26-9 . It has a molecular weight of 189.17 and its IUPAC name is 6-(2-oxo-1,3-oxazolidin-3-yl)nicotinonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N3O2/c10-5-7-1-2-8(11-6-7)12-3-4-14-9(12)13/h1-2,6H,3-4H2 . This code provides a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound 6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile and its derivatives are extensively used in the synthesis of various heterocyclic compounds. These heterocycles are synthesized for their potential applications in diverse fields such as pharmaceuticals and material science. For instance, derivatives of this compound have been utilized in synthesizing thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and other quinazoline and carbamate derivatives, highlighting its versatility in chemical syntheses (Abdelriheem et al., 2015).
Antioxidant Activity
Compounds derived from this chemical structure have been studied for their antioxidant activities. Specifically, the synthesized fused heterocyclic compounds from the tetrahydropyrimidine derivative of this compound exhibited considerable antioxidant activities (Salem et al., 2015).
Spectroscopic Analysis and Optical Properties
The pyridine derivatives of this compound have been the subject of extensive spectroscopic analysis. Their structural features and optical properties were explored through various spectroscopic methods, revealing insights into their emission spectra and the effects of substituents on these spectra (Cetina et al., 2010).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor activities of derivatives of this compound. These compounds have been evaluated for their effectiveness against various microorganisms and cancer cells, indicating their potential in developing new therapeutic agents (Abdelhamid et al., 2021).
Mechanism of Action
Safety and Hazards
The compound has several hazard statements associated with it, including H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
6-(2-oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-5-7-1-2-8(11-6-7)12-3-4-14-9(12)13/h1-2,6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHJLHKXGDQCAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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